1-Bromo-4-isobutoxybenzene
Overview
Description
1-Bromo-4-isobutoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to an isobutoxy group. This compound is typically a colorless to pale yellow liquid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-isobutoxybenzene can be synthesized through the bromination of 4-isobutoxybenzene. The reaction typically involves the use of bromine or a brominating agent such as sodium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the para position .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as 4-isobutoxyphenol when hydroxide is the nucleophile.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Bromo-4-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-isobutoxybenzene in chemical reactions involves the formation of reactive intermediates. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
- 1-Bromo-4-methoxybenzene
- 1-Bromo-4-ethoxybenzene
- 1-Bromo-4-propoxybenzene
Comparison: 1-Bromo-4-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the reactivity and selectivity in chemical reactions, making this compound a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
1-bromo-4-(2-methylpropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAIALVMJJUXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571492 | |
Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30752-23-9 | |
Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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